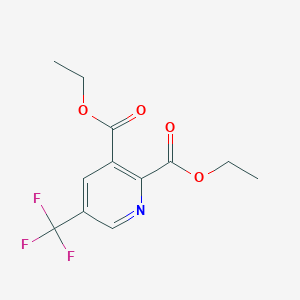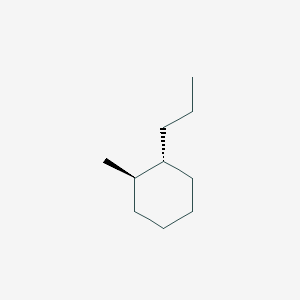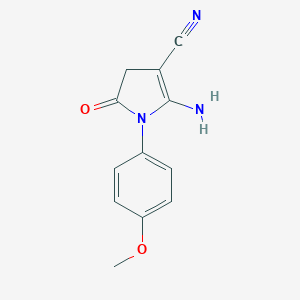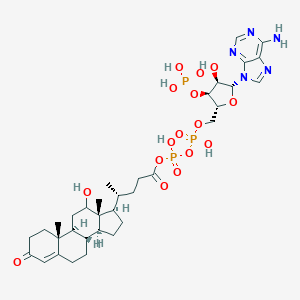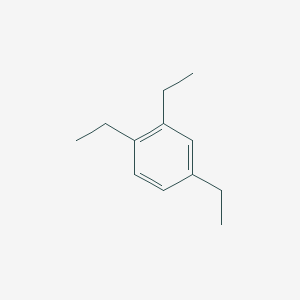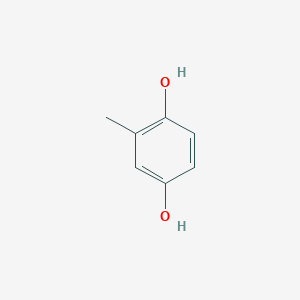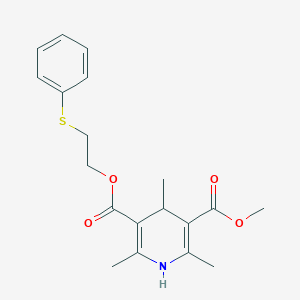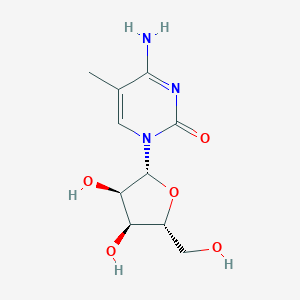![molecular formula C6H10N2OS B043945 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol CAS No. 122320-81-4](/img/structure/B43945.png)
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol, also known as MTAE, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MTAE has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
Mechanism Of Action
The exact mechanism of action of 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol is still being studied, but it is believed to act through multiple pathways. 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to inhibit the activity of the enzyme aldehyde dehydrogenase, which is involved in the metabolism of alcohol and other reactive aldehydes. 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical And Physiological Effects
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has also been shown to improve mitochondrial function and reduce cellular damage from oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. However, 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol can be difficult to synthesize and purify, which can limit its availability for research purposes.
Future Directions
There are many potential future directions for research on 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol. One area of interest is the development of more efficient synthesis methods for 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol, which could increase its availability for research and potential clinical use. Another area of interest is the exploration of 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol's potential as a therapeutic agent in other areas, such as metabolic disorders and neurodegenerative diseases. Additionally, further studies on the mechanism of action of 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol could provide insights into its potential therapeutic applications.
Scientific Research Applications
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment, neuroprotection, and cardiovascular disease. In cancer research, 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. In neuroprotection research, 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to protect neurons from oxidative stress and reduce inflammation. In cardiovascular disease research, 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to improve cardiac function and reduce damage from ischemia-reperfusion injury.
properties
CAS RN |
122320-81-4 |
|---|---|
Product Name |
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol |
Molecular Formula |
C6H10N2OS |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
2-[methyl(1,3-thiazol-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H10N2OS/c1-8(3-4-9)6-7-2-5-10-6/h2,5,9H,3-4H2,1H3 |
InChI Key |
YLVVAMZBSGQCGE-UHFFFAOYSA-N |
SMILES |
CN(CCO)C1=NC=CS1 |
Canonical SMILES |
CN(CCO)C1=NC=CS1 |
synonyms |
Ethanol, 2-(methyl-2-thiazolylamino)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


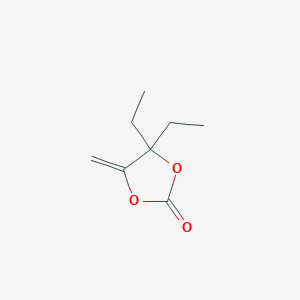

![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)

